(Z)-allyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-allyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C21H17BrO6 and its molecular weight is 445.265. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Applications
A mild and efficient method has been developed for the stereoselective synthesis of (Z)- and (E)-allyl sulfides from Morita-Baylis-Hillman acetates. This method has been utilized to synthesize (Z)-3-(4-methoxybenzylidene)thiochroman-4-one, demonstrating potential antifungal properties (Das et al., 2007).
Photodynamic Therapy and Photosensitizers
A zinc phthalocyanine with new benzenesulfonamide derivative groups containing a Schiff base has been synthesized, characterized, and evaluated for its photophysical and photochemical properties. It shows promise as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Catalytic Applications and Bioimaging
A novel optically active chemosensor for the selective sensing of Zn2+ ions has been developed, showing significant fluorescence enhancement upon Zn2+ addition due to the chelation-enhanced fluorescence (CHEF) effect. This sensor has negligible toxicity towards live cells and can be employed to monitor Zn2+ ions in live A549 cells, indicating its potential in bioimaging applications (Patil et al., 2018).
Antibacterial and Cytotoxicity Studies
N-Heterocyclic carbene-silver complexes have been synthesized and evaluated for their antibacterial activity against E. coli and S. aureus, as well as for their cytotoxicity against Caki-1 cell lines. These studies highlight the potential use of these complexes in medical applications due to their high antibacterial activity and cytotoxic effects (Patil et al., 2010).
Synthetic Approaches to Heterocyclic Compounds
Efforts in synthesizing diverse heterocyclic compounds, such as dihydrobenzofurans and indoles, through various chemical reactions demonstrate the broad applicability of (Z)-allyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate and related molecules in organic synthesis and chemical biology research. These synthetic strategies enable the exploration of biological activities and the development of pharmaceutical agents (Iida et al., 1982).
Properties
IUPAC Name |
prop-2-enyl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO6/c1-3-8-26-20(23)12-27-15-5-6-16-18(11-15)28-19(21(16)24)10-13-9-14(22)4-7-17(13)25-2/h3-7,9-11H,1,8,12H2,2H3/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSMQLJCSMCPMW-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.